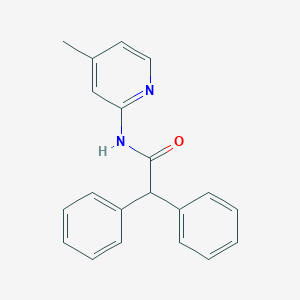![molecular formula C24H18N2O3 B270311 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270311.png)
6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one, also known as GSK690693, is a small molecule inhibitor that targets the protein kinase B (PKB), also known as Akt. This molecule has been extensively studied due to its potential applications in cancer treatment and other diseases.
Mechanism of Action
6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one inhibits Akt activity by binding to the ATP-binding site of the kinase domain, thereby preventing its activation. Akt plays a key role in cell survival and proliferation by phosphorylating various downstream targets, including mTOR, GSK-3β, and FOXO transcription factors. Inhibition of Akt activity by 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one leads to decreased phosphorylation of these targets, resulting in inhibition of cell survival and proliferation.
Biochemical and Physiological Effects:
6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, as mentioned earlier. In addition, 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is a key process in tumor growth and metastasis. 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
Advantages and Limitations for Lab Experiments
One advantage of 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one is its specificity for Akt, which allows for targeted inhibition of this protein kinase. However, one limitation is its potential toxicity, as inhibition of Akt activity can also affect normal cells and lead to adverse effects. In addition, 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has poor solubility in water, which can limit its use in certain experimental settings.
Future Directions
There are several potential future directions for the study of 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one. One direction is the development of more potent and selective Akt inhibitors, which can improve the efficacy and reduce the toxicity of these inhibitors. Another direction is the investigation of the role of Akt in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, the combination of Akt inhibitors with other targeted therapies, such as immune checkpoint inhibitors, may provide a more effective treatment strategy for cancer.
Synthesis Methods
The synthesis of 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-chloro-4-methylbenzonitrile with 2-furanylboronic acid in the presence of a palladium catalyst to form 4-(2-furyl)-4-methylbenzonitrile. This intermediate is then reacted with 2-bromo-6-(4-methylphenyl)pyridine in the presence of a base to form the desired product, 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one.
Scientific Research Applications
6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has been extensively studied for its potential applications in cancer treatment. Akt is a key player in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer cells. Inhibition of Akt activity by 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, prostate, and pancreatic cancer cells. 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has also been studied for its potential applications in other diseases, such as diabetes and Alzheimer's disease.
properties
Product Name |
6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one |
|---|---|
Molecular Formula |
C24H18N2O3 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
6-[4-(furan-2-yl)-6-(4-methylphenyl)pyridin-2-yl]-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C24H18N2O3/c1-15-4-6-16(7-5-15)19-12-18(22-3-2-10-28-22)13-20(25-19)17-8-9-23-21(11-17)26-24(27)14-29-23/h2-13H,14H2,1H3,(H,26,27) |
InChI Key |
SRPHKODYOCFTBG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=C2)C3=CC=CO3)C4=CC5=C(C=C4)OCC(=O)N5 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=C2)C3=CC=CO3)C4=CC5=C(C=C4)OCC(=O)N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl 4-{[(2-chloro-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B270239.png)


![1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B270255.png)
![1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B270256.png)

![1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone](/img/structure/B270265.png)
![1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione](/img/structure/B270269.png)
![2-[2-(4-bromophenyl)-2-oxoethyl]-4-(4-methylphenyl)-1(2H)-phthalazinone](/img/structure/B270270.png)